molecular formula C7H10O3 B561067 methyl 3,6-dihydro-2H-pyran-4-carboxylate CAS No. 105772-14-3

methyl 3,6-dihydro-2H-pyran-4-carboxylate

Cat. No. B561067
M. Wt: 142.154
InChI Key: CNYKIGVYXIGUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,6-dihydro-2H-pyran-4-carboxylate is a chemical compound with the CAS Number: 105772-14-3 . It has a molecular weight of 142.15 . It is in liquid form .


Molecular Structure Analysis

The InChI code for methyl 3,6-dihydro-2H-pyran-4-carboxylate is 1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2H,3-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Methyl 3,6-dihydro-2H-pyran-4-carboxylate is a liquid at room temperature . The compound is stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis of Natural Products

  • Field : Organic Chemistry
  • Application : The 2H-pyran ring is a structural motif present in many natural products and is a key intermediate in the construction of these structures .
  • Method : The synthesis of 2H-pyrans involves various physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .
  • Results : Despite their importance, the literature of 2H-pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .

Antioxidant Properties

  • Field : Food Chemistry
  • Application : 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
  • Method : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
  • Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .

Synthesis of Antibiotics

  • Field : Pharmaceutical Chemistry
  • Application : 3,4-Dihydro-6-methyl-2H-pyran-2-one was used as a starting reagent in the stereoselective synthesis of kasugamycin, an antibiotic .
  • Method : The specific method of application or experimental procedures was not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Synthesis of Tetrahydropyran Derivatives

  • Field : Organic Chemistry
  • Application : 3,4-Dihydro-2H-pyran can be used to synthesize tetrahydropyran derivatives .
  • Method : The synthesis involves reacting pyrazoles in the presence of trifluoroacetic acid .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Hydroxyl-Protecting Reagent

  • Field : Organic Chemistry
  • Application : 3,4-Dihydro-2H-pyran is used as a hydroxyl-protecting reagent in organic synthesis . It acts as an intermediate in synthetic chemistry .
  • Method : It is used to protect various reactive functional groups .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Synthesis of Tetrahydropyranylated Products

  • Field : Organic Chemistry
  • Application : 3,4-Dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated products from alcohols .
  • Method : The synthesis involves the use of a phenolsulfonic acid-formaldehyde resin catalyst .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Antioxidant Properties of DDMP

  • Field : Food Chemistry
  • Application : 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
  • Method : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
  • Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .

Synthesis of Tetrahydropyranylated Products

  • Field : Organic Chemistry
  • Application : 3,4-Dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated products from alcohols .
  • Method : The synthesis involves the use of a phenolsulfonic acid-formaldehyde resin catalyst .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The compound has several hazard statements including H226, H315, H319, H335 . These codes correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding heat, sparks, open flames, hot surfaces, and static discharge .

properties

IUPAC Name

methyl 3,6-dihydro-2H-pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYKIGVYXIGUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653362
Record name Methyl 3,6-dihydro-2H-pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3,6-dihydro-2H-pyran-4-carboxylate

CAS RN

105772-14-3
Record name Methyl 3,6-dihydro-2H-pyran-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105772-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,6-dihydro-2H-pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
M Jahanshad, M Manafi, SM Mousavi-Safavi… - Monatshefte für Chemie …, 2020 - Springer
A catalytic reaction between terminal alkynes, acetylenic esters, and oxiranes has been described. This domino transformation serves as a useful sequential and one-pot method for the …
Number of citations: 5 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.